2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C27H25F3N4O4 and its molecular weight is 526.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide represents a novel class of isoquinoline derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C38H30N4O6
- Molecular Weight : 638.668 g/mol
- CAS Number : Not specified in the search results.
Research indicates that isoquinoline derivatives, including this compound, exhibit a range of biological activities primarily through interactions with various receptors and enzymes. The following mechanisms have been observed:
- Anticancer Activity : Isoquinoline derivatives have shown promise as anticancer agents. For instance, studies utilizing the MTT cytotoxicity assay demonstrated that certain isoquinoline compounds induce apoptosis in cancer cell lines such as HeLa and HEK-293T by disrupting mitochondrial function and activating caspase pathways .
- Receptor Modulation : This compound may act as a selective modulator of dopamine receptors (D3 and D2). Structure-activity relationship studies suggest that modifications to the piperazine moiety can enhance selectivity for D3 receptors, which is significant for developing treatments for neuropsychiatric disorders .
- Phosphodiesterase Inhibition : Some isoquinoline derivatives have been identified as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased intracellular cAMP levels, promoting various physiological responses .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this class of compounds:
- Antitumor Efficacy : In a study involving transferrin-conjugated liposomes containing isoquinoline derivatives, it was found that these formulations significantly enhanced antitumor activity compared to non-targeted controls. The targeted delivery system improved drug accumulation in tumor cells, leading to higher efficacy .
- Neuroprotective Effects : Research has indicated that specific derivatives can protect neuronal cells from apoptosis induced by potassium deprivation. This suggests potential applications in neurodegenerative diseases where cell survival is compromised .
Case Studies
-
Targeted Delivery Systems :
- A study demonstrated that incorporating isoquinoline derivatives into liposomal formulations improved their pharmacokinetic profiles and therapeutic indices against various cancers.
- The results indicated a superior effect in tumor reduction compared to free drug administration.
-
Receptor Binding Studies :
- Binding assays revealed that modifications to the trifluoromethoxy group significantly altered the affinity towards dopamine receptors, highlighting the importance of chemical structure in therapeutic efficacy.
Data Tables
Biological Activity | Compound | Assay Type | Result |
---|---|---|---|
Anticancer | Isoquinoline Derivative | MTT Assay | Induced apoptosis in HeLa cells |
Receptor Modulation | 2-Derivative | Binding Assay | High selectivity for D3 receptor |
PDE Inhibition | Isoquinoline Derivative | Enzyme Inhibition Assay | Increased cAMP levels |
特性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c28-27(29,30)38-22-10-2-1-9-21(22)31-23(35)17-33-13-11-32(12-14-33)15-16-34-25(36)19-7-3-5-18-6-4-8-20(24(18)19)26(34)37/h1-10H,11-17H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENFPJKVRNARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CC=CC=C5OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。